molecular formula C12H15N3O2S B2356578 N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide CAS No. 1187345-37-4

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide

Cat. No.: B2356578
CAS No.: 1187345-37-4
M. Wt: 265.33
InChI Key: NDZOTRBZRZZDFA-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylmethanesulfonamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Phenylmethanesulfonamide Group: The phenylmethanesulfonamide group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

    Substitution: New compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and antimicrobial properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenylmethanesulfonamide group.

    1-Phenylmethanesulfonamide: A compound containing the phenylmethanesulfonamide group but lacking the pyrazole ring.

    N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide: A similar compound where the phenylmethanesulfonamide group is replaced by an acetamide group.

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is unique due to the combination of the pyrazole ring and the phenylmethanesulfonamide group. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds. Its unique structure allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-9-12(10(2)14-13-9)15-18(16,17)8-11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOTRBZRZZDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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